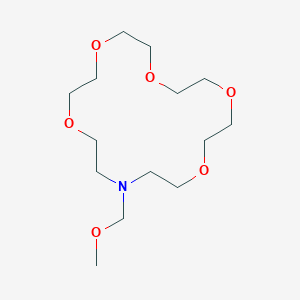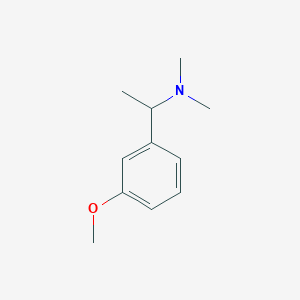
1-(3-methoxyphenyl)-N,N-dimethylethanamine
Descripción general
Descripción
1-(3-methoxyphenyl)-N,N-dimethylethanamine, commonly known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. MXE is a derivative of ketamine and has been used in scientific research for its unique pharmacological effects. MXE has gained popularity in recent years due to its potential as an alternative to ketamine for the treatment of depression and anxiety disorders.
Mecanismo De Acción
1-(3-methoxyphenyl)-N,N-dimethylethanamine acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of NMDA receptors in the brain. NMDA receptors play a crucial role in the regulation of synaptic plasticity, which is the ability of neurons to change their connections in response to stimuli. 1-(3-methoxyphenyl)-N,N-dimethylethanamine also affects the activity of other neurotransmitter systems such as dopamine, serotonin, and noradrenaline.
Efectos Bioquímicos Y Fisiológicos
1-(3-methoxyphenyl)-N,N-dimethylethanamine has been shown to produce a range of biochemical and physiological effects, including dissociation, euphoria, hallucinations, and sedation. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has also been found to increase heart rate and blood pressure, which can be potentially dangerous in high doses. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has been shown to have a longer duration of action than ketamine, which makes it a more suitable candidate for therapeutic use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxyphenyl)-N,N-dimethylethanamine has several advantages for lab experiments, including its unique pharmacological effects, long duration of action, and potential as an alternative to ketamine. However, 1-(3-methoxyphenyl)-N,N-dimethylethanamine also has several limitations, including its complex synthesis method, potential for cardiovascular side effects, and lack of clinical data on its safety and efficacy.
Direcciones Futuras
For 1-(3-methoxyphenyl)-N,N-dimethylethanamine research include its potential as a treatment for depression and anxiety disorders and its use as a tool for studying synaptic plasticity.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-N,N-dimethylethanamine has been used in scientific research to study its potential as an antidepressant and anxiolytic drug. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has been shown to have a similar mechanism of action to ketamine, which is a known antidepressant drug. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. 1-(3-methoxyphenyl)-N,N-dimethylethanamine has also been shown to have anxiolytic effects in animal models, which suggests its potential as a treatment for anxiety disorders.
Propiedades
Número CAS |
169772-44-5 |
|---|---|
Nombre del producto |
1-(3-methoxyphenyl)-N,N-dimethylethanamine |
Fórmula molecular |
C11H17NO |
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C11H17NO/c1-9(12(2)3)10-6-5-7-11(8-10)13-4/h5-9H,1-4H3 |
Clave InChI |
KFKCIWQNLGOHOA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=CC=C1)OC)N(C)C |
SMILES canónico |
CC(C1=CC(=CC=C1)OC)N(C)C |
Sinónimos |
1-(3-Methoxyphenyl)-N,N-diMethylethanaMine |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)
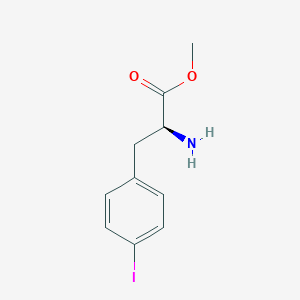
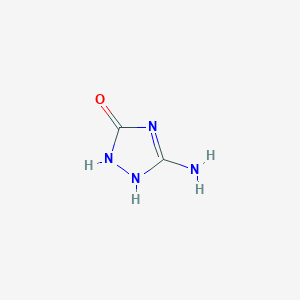
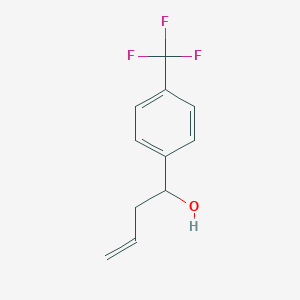
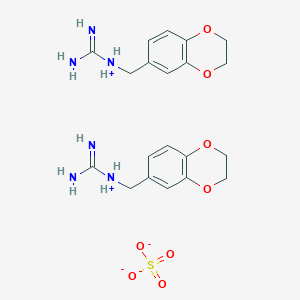

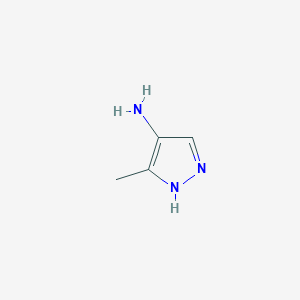

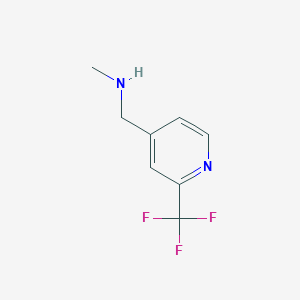
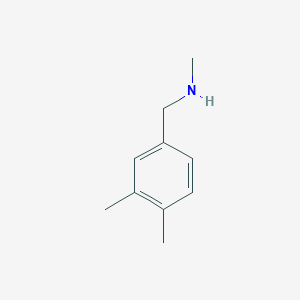
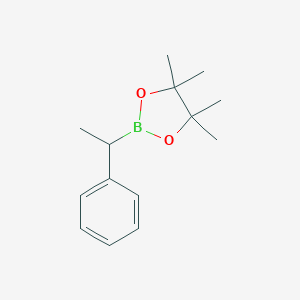

![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)
